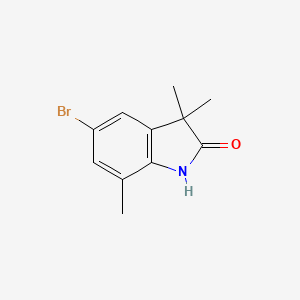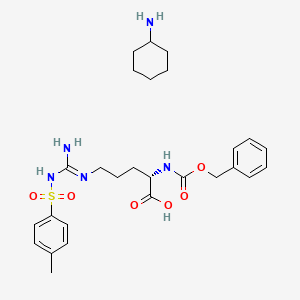
4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole
Overview
Description
4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a methyl group, and a nitrophenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out under mild conditions, often in the presence of a copper catalyst to enhance the reaction rate and yield.
-
Step 1: Synthesis of Azide Intermediate
- The azide intermediate can be prepared by reacting an appropriate amine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
-
Step 2: Cycloaddition Reaction
- The azide intermediate is then reacted with an alkyne derivative, such as 4-bromo-5-methyl-1-alkyne, in the presence of a copper(I) catalyst. The reaction proceeds to form the triazole ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
-
Substitution Reactions
- The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
-
Reduction Reactions
- The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
-
Oxidation Reactions
- The methyl group can be oxidized to a carboxylic acid or other oxidized derivatives using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).
Reduction: Hydrogen gas, palladium catalyst, or other reducing agents (e.g., NaBH4).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Substitution: Corresponding substituted triazoles.
Reduction: 4-amino-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole.
Oxidation: 4-bromo-5-carboxy-1-(4-nitrophenyl)-1H-1,2,3-triazole.
Scientific Research Applications
4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole has diverse applications in scientific research, including:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties.
-
Biology
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
-
Medicine
- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the development of agrochemicals and pharmaceuticals.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-5-methyl-1H-1,2,3-triazole
- 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole
- 4-bromo-1-(4-nitrophenyl)-1H-1,2,3-triazole
Uniqueness
4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is unique due to the combination of substituents on the triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-5-methyl-1-(4-nitrophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4O2/c1-6-9(10)11-12-13(6)7-2-4-8(5-3-7)14(15)16/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXLOBVSJYGMPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)
![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)






![8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B1380032.png)


